Gris-PEG

Pharmacokinetics Bioavailability Ultramicrosize

Gris-PEG (griseofulvin ultramicrosize) combines ultramicrosize crystals in a PEG 400/8000 matrix to achieve ~1.5× higher absorption than microsize formulations, enabling a two-thirds dose reduction. It serves as a key reference standard for studying particle size reduction, solid dispersions, food effects, and dissolution-rate-limited absorption of poorly water-soluble drugs. Clinically, it remains a first-line therapy for pediatric tinea capitis due to its well-established safety profile, and is a cost-effective alternative in settings with restricted formularies.

Molecular Formula C17H17ClO6
Molecular Weight 352.8 g/mol
CAS No. 78739-00-1
Cat. No. B3429918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGris-PEG
CAS78739-00-1
Molecular FormulaC17H17ClO6
Molecular Weight352.8 g/mol
Structural Identifiers
SMILESCC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
InChIInChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1
InChIKeyDDUHZTYCFQRHIY-RBHXEPJQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
SOL IN N,N-DIMETHYLFORMAMIDE @ 25 °C: 12-14 G/100 ML;  SLIGHTLY SOL IN ETHANOL, CHLOROFORM, METHANOL, ACETIC ACID, ACETONE, BENZENE, & ETHYL ACETATE;  PRACTICALLY INSOL IN WATER & PETROLEUM ETHER
5.04e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Gris-PEG 78739-00-1 Procurement Guide: Ultramicrosize Griseofulvin Formulation


Gris-PEG (CAS 78739-00-1) is a branded oral tablet formulation containing ultramicrosize crystals of griseofulvin dispersed in a polyethylene glycol (PEG) matrix [1]. Griseofulvin is a fungistatic antibiotic derived from Penicillium species, active against dermatophytes including Microsporum, Epidermophyton, and Trichophyton species [1]. The ultramicrosize formulation with PEG 400 and 8000 enhances gastrointestinal absorption to approximately 1.5 times that of conventional microsize griseofulvin, enabling a two-thirds dose reduction [1].

Why Gris-PEG Cannot Be Simply Substituted with Microsize Griseofulvin or Other Antifungals


Generic substitution between microsize and ultramicrosize griseofulvin products is not therapeutically equivalent due to significant differences in particle size, formulation matrix, and resulting bioavailability [1]. Ultramicrosize griseofulvin exhibits approximately 1.5-fold higher absorption efficiency than microsize formulations, allowing a 33% lower oral dose [1]. However, this pharmacokinetic advantage does not consistently translate to superior efficacy compared to newer antifungals such as terbinafine and itraconazole, which demonstrate substantially higher cure rates in dermatophyte infections [2]. Additionally, Gris-PEG carries significant drug interaction liabilities—276 known drug interactions, including 13 major interactions—and is contraindicated in pregnancy due to teratogenicity (Category X) [3]. These factors necessitate careful, evidence-based selection based on the specific clinical or research context rather than automatic interchange.

Quantitative Comparative Evidence: Gris-PEG vs. Microsize Griseofulvin and Newer Antifungals


Bioavailability Advantage: Gris-PEG vs. Microsize Griseofulvin in Fasting Volunteers

In a crossover study of six healthy fasting volunteers, Gris-PEG (ultramicrosize) demonstrated significantly higher systemic exposure than two microsize brands (Gricin and Likuden). Gris-PEG achieved an AUCo-infinity of 140 ± 24 μmol·h·L⁻¹ and a Cmax of 4.5 ± 0.1 μmol·L⁻¹, compared to 58 ± 7 and 45 ± 6 μmol·h·L⁻¹ AUC and 1.7 ± 0.2 and 1.5 ± 0.2 μmol·L⁻¹ Cmax for the microsize formulations, respectively [1]. This represents approximately 2.4- to 3.1-fold higher peak plasma concentrations and 2.4- to 3.1-fold greater total drug exposure.

Pharmacokinetics Bioavailability Ultramicrosize

Food Effect Mitigation: Gris-PEG vs. Microsize Griseofulvin Under Fed Conditions

Aoyagi et al. (1982) compared the bioavailability of microsize and PEG ultramicrosize (Gris-PEG) tablets under fasting and fed conditions. In fasting subjects, the microsize product showed higher serum levels than the ultramicrosize product, but a standard breakfast enhanced absorption of both formulations, with a particularly pronounced effect on the ultramicrosize product [1]. After food ingestion, the two formulations were equivalent in rate and extent of bioavailability. Notably, the peak serum level of the ultramicrosize product in nonfasting subjects was approximately twice as high as in fasting subjects [1].

Food Effect Absorption Formulation

Steady-State Bioavailability: Gris-PEG vs. Microsize Griseofulvin After Repeated Dosing

In a repeated-dose study over 6 days (500 mg microsize vs. 330 mg ultramicrosize daily), the bioavailability of griseofulvin was significantly lower from the microsize formulation. Urinary recovery of total 6-demethylgriseofulvin (6-DMG) was 33.8% for microsize versus 53.6% for ultramicrosize griseofulvin [1]. Bioavailability reduction from single-dose to steady-state was more prominent for microsize (36% reduction) than for ultramicrosize (17% reduction), indicating more consistent absorption with the ultramicrosize formulation over time [1].

Steady-State Bioavailability Urinary Recovery

Efficacy Gap: Griseofulvin vs. Terbinafine and Itraconazole in Dermatophyte Infections

A systematic review comparing oral antifungal agents for onychomycosis reported substantially lower cure rates for griseofulvin compared to newer agents. Griseofulvin achieved only 29% mycological cure and 3% clinical cure, whereas terbinafine achieved 70% mycological cure and 52.3% clinical cure, and itraconazole achieved 61% mycological cure and 52% clinical cure [1]. Fluconazole showed 79% mycological cure [1].

Efficacy Mycological Cure Clinical Cure

Safety Profile: Griseofulvin Contraindications and Drug Interactions

Griseofulvin carries a Pregnancy Category X designation due to embryotoxicity and teratogenicity demonstrated in animal studies [1]. It is contraindicated in patients with porphyria or hepatocellular failure [2]. Gris-PEG has 276 known drug interactions, including 13 major interactions with drugs such as warfarin and oral contraceptives [3]. In contrast, terbinafine has fewer drug interactions and is not contraindicated in pregnancy (Category B) [4].

Safety Drug Interactions Contraindications

Optimal Use Cases for Gris-PEG in Research and Clinical Settings


Tinea Capitis in Pediatric Populations Where Newer Agents Are Contraindicated

Despite lower efficacy compared to terbinafine, griseofulvin remains a first-line agent for tinea capitis caused by Microsporum species, particularly in children, due to its long-established safety record in this population and the lack of approved alternatives for certain age groups [1]. The ultramicrosize formulation allows lower daily dosing, which may improve adherence in pediatric patients.

Pharmacokinetic Studies of Ultramicrosize Formulation Technology

Gris-PEG serves as a reference standard for investigating the impact of particle size reduction and PEG-based solid dispersions on the oral bioavailability of poorly water-soluble drugs. Studies demonstrate its utility in evaluating food effects, dissolution-rate-limited absorption, and formulation optimization [2].

Cost-Sensitive Dermatophytosis Treatment When Newer Antifungals Are Inaccessible

In healthcare settings with restricted formularies or in regions where terbinafine and itraconazole are unavailable or unaffordable, generic ultramicrosize griseofulvin (including Gris-PEG equivalents) remains a viable, lower-cost alternative for dermatophytosis, despite its inferior efficacy [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gris-PEG

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.